Cardamonin (CAS 19309-14-9) is a naturally occurring 2',4'-dihydroxy-6'-methoxychalcone utilized extensively in pharmacological research and formulation development. As a targeted mTORC1 inhibitor, an NF-κB modulator, and an anti-inflammatory agent, its procurement value is driven by its specific methoxy-substitution pattern. This structural feature provides distinct target binding affinities and lipophilic characteristics compared to unsubstituted or fully hydroxylated chalcones. For industrial and laboratory buyers, Cardamonin is prioritized for its ability to bypass standard kinase resistance mechanisms and its specific formulation requirements in non-aqueous delivery systems [1].
Substituting Cardamonin with generalized chalcones (like Isoliquiritigenin or Butein) or standard mTOR inhibitors (like Rapamycin) compromises assay specificity and formulation stability. Standard mTOR inhibitors fail in resistant cell lines, whereas Cardamonin circumvents resistance by directly disrupting the mTOR-Raptor association rather than relying on FKBP12 [1]. In formulation workflows, Cardamonin's specific lipophilicity means it is insoluble in water and standard carrier oils; substituting it into generic aqueous vehicles yields unstable suspensions, necessitating targeted solvents like dimethyl isosorbide (DMI) for stable emulsion development [2].
Cardamonin maintains its anti-proliferative efficacy in Rapamycin-resistant (RR) and AZD8055-resistant (AR) cancer cell lines. Unlike Rapamycin, which requires FKBP12, Cardamonin inhibits mTOR by decreasing Raptor protein expression, allowing it to function where standard inhibitors fail [1].
| Evidence Dimension | Cell Proliferation Inhibition in Resistant Lines |
| Target Compound Data | Maintains IC50 in RR and AR HeLa/MCF-7 clones |
| Comparator Or Baseline | Rapamycin and AZD8055 (Loss of efficacy in resistant clones) |
| Quantified Difference | Cardamonin bypasses allosteric/ATP-competitive resistance mechanisms. |
| Conditions | In vitro cell viability assays on resistant cervical and breast cancer clones. |
Essential for researchers needing a functional mTOR inhibitor for cell lines that have developed resistance to standard allosteric or ATP-competitive inhibitors.
Cardamonin is highly insoluble in water and standard cosmetic oils (e.g., sunflower oil). However, it demonstrates high solubility and shelf stability (less than 20% degradation over 2 months at 4°C or 25°C) when dissolved in dimethyl isosorbide (DMI), enabling the creation of stable oil/water emulsions[1].
| Evidence Dimension | Solvent Solubility and Shelf Stability |
| Target Compound Data | High solubility and >80% stability at 2 months in DMI |
| Comparator Or Baseline | Insoluble and unstable in water and standard seed oils |
| Quantified Difference | DMI enables stable emulsion formulation previously unachievable with standard lipids. |
| Conditions | Shelf stability testing at 4°C and 25°C for 2 months. |
Guides formulation scientists and procurement teams to co-purchase appropriate solvents (like DMI) and avoid failed aqueous or simple lipid-based delivery systems.
Compared to other chalcones like xanthohumol, Cardamonin selectively prevents RelA nuclear translocation without inducing the degradation of IκBα. In comparative assays, xanthohumol significantly decreased IκBα levels, whereas Cardamonin left IκBα basal levels intact [1].
| Evidence Dimension | IκBα Degradation |
| Target Compound Data | Cardamonin (No significant IκBα degradation) |
| Comparator Or Baseline | Xanthohumol (Significant IκBα degradation) |
| Quantified Difference | Cardamonin isolates RelA translocation inhibition without upstream degradation. |
| Conditions | TNF-α-stimulated A549 human lung adenocarcinoma cells. |
Provides a highly specific mechanistic probe for RelA translocation without confounding upstream IκBα degradation, crucial for precise inflammatory signaling assays.
In LPS-stimulated macrophages, Cardamonin inhibits NO production with significantly lower generalized cytotoxicity compared to its close analog Flavokawain B. While Flavokawain B shows marked cytotoxicity that can confound viability data, Cardamonin provides a stable therapeutic window for anti-inflammatory screening [1].
| Evidence Dimension | Cytotoxicity vs. NO Inhibition |
| Target Compound Data | Cardamonin (Functional NO inhibition with low cytotoxicity) |
| Comparator Or Baseline | Flavokawain B (Marked cytotoxicity) |
| Quantified Difference | Cardamonin provides a wider non-toxic working range for cellular assays. |
| Conditions | In vitro assays on LPS-induced RAW 264.7 macrophages. |
Ensures reliable anti-inflammatory data by separating true NO inhibition from generalized cell death, a common artifact with more toxic chalcones.
Cardamonin is the preferred chalcone inhibitor in assays involving Rapamycin- or AZD8055-resistant cancer models, as it bypasses standard resistance mechanisms by directly downregulating Raptor expression[1].
Due to its specific lipophilicity, Cardamonin is utilized in DMI-based oil/water emulsions or liposomal nanocarriers for stable delivery in dermatological or cosmetic research, avoiding the precipitation seen in standard aqueous vehicles [2].
Cardamonin serves as a selective RelA translocation inhibitor in inflammatory models where IκBα preservation is required, offering superior mechanistic precision compared to xanthohumol [3].
Environmental Hazard